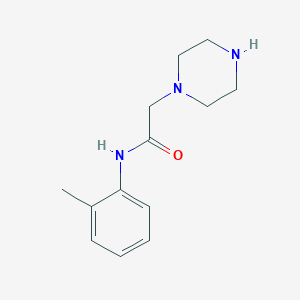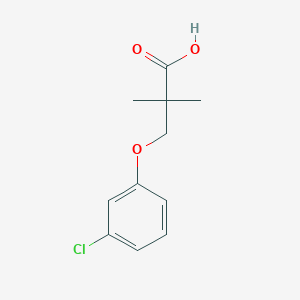
3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine typically involves the cycloaddition of appropriate precursors. One common method is the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. The reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. Microwave-assisted synthesis has been reported to enhance reaction rates and yields, making it a viable option for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The isoxazole ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: The parent compound, which forms the basis for many derivatives.
3,5-Disubstituted Isoxazoles: Compounds with substitutions at the 3 and 5 positions of the isoxazole ring.
Oxadiazoles: Similar five-membered heterocycles with two nitrogen atoms.
Uniqueness
3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine is unique due to the presence of the 2-fluoro-4-biphenylyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a drug candidate and differentiates it from other isoxazole derivatives .
Eigenschaften
Molekularformel |
C17H15FN2O |
|---|---|
Molekulargewicht |
282.31 g/mol |
IUPAC-Name |
3-[1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C17H15FN2O/c1-11(16-10-17(19)21-20-16)13-7-8-14(15(18)9-13)12-5-3-2-4-6-12/h2-11H,19H2,1H3 |
InChI-Schlüssel |
VKCFNPUWONHRSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369178.png)
![5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369179.png)
![3-methyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B1369180.png)








![3H-Imidazo[4,5-b]pyridine-2-methanamine](/img/structure/B1369207.png)

